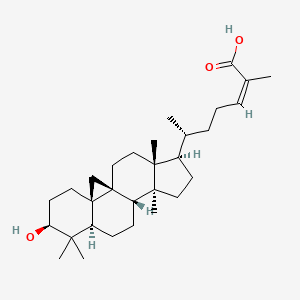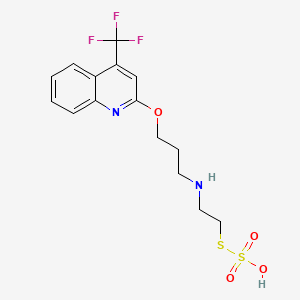
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline ring substituted with a trifluoromethyl group, linked to a propyl chain that is further connected to an aminoethyl thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline ring is synthesized and functionalized with a trifluoromethyl group at the 4-position.
Linking the Propyl Chain: The quinoline derivative is then reacted with a propyl halide to introduce the propyl chain.
Amination: The propyl chain is further functionalized with an amino group through nucleophilic substitution.
Thiosulfation: Finally, the aminoethyl group is reacted with thiosulfuric acid to form the hydrogen thiosulfate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline ring and other functional groups can be reduced under appropriate conditions.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and thiosulfate compounds.
Scientific Research Applications
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The thiosulfate group can interact with thiol-containing enzymes, potentially inhibiting their activity. The quinoline ring may also participate in binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(4-Chloro-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(4-Fluoro-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
Uniqueness
The presence of the trifluoromethyl group in S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate distinguishes it from similar compounds. This group imparts increased stability, lipophilicity, and unique reactivity, making it valuable in various applications.
Properties
CAS No. |
41287-23-4 |
|---|---|
Molecular Formula |
C15H17F3N2O4S2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[3-(2-sulfosulfanylethylamino)propoxy]-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C15H17F3N2O4S2/c16-15(17,18)12-10-14(20-13-5-2-1-4-11(12)13)24-8-3-6-19-7-9-25-26(21,22)23/h1-2,4-5,10,19H,3,6-9H2,(H,21,22,23) |
InChI Key |
WHHJVZWAZFDIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OCCCNCCSS(=O)(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


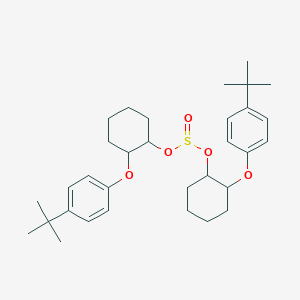
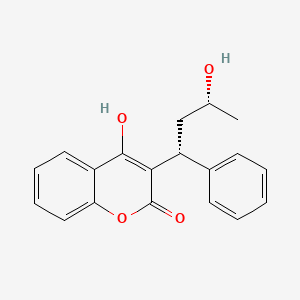
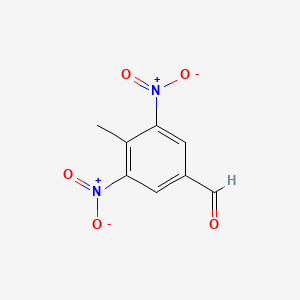
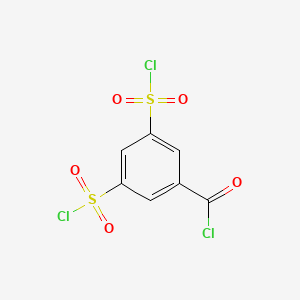
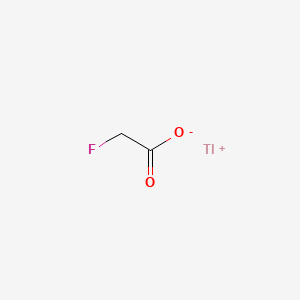


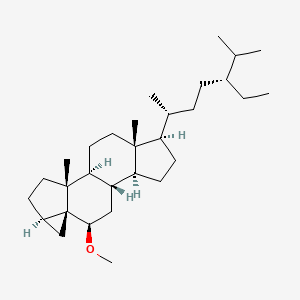
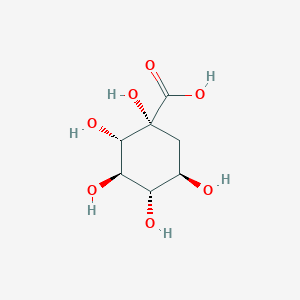
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
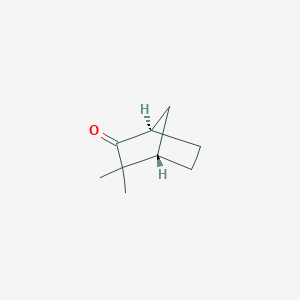
![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
